molecular formula C12H2Br8O<br>C6HBr4-O-C6HBr4<br>C12H2Br8O B1353230 Octabromodiphenyl ether CAS No. 85446-17-9

Octabromodiphenyl ether

Cat. No. B1353230
CAS RN: 85446-17-9
M. Wt: 801.4 g/mol
InChI Key: ORYGKUIDIMIRNN-UHFFFAOYSA-N
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Description

Octabromodiphenyl ether is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) . The molecular formula is C12H2Br8O .


Synthesis Analysis

Octabromodiphenyl ether (OctaBDE) has been withdrawn from common use due to its negative effect on the environment . The literature data regarding its toxicity addresses its effect on liver function, the endocrine and reproductive systems, as well as its developmental toxicology aspects .


Molecular Structure Analysis

The molecular structure of Octabromodiphenyl ether consists of an average of 7.2 to 7.7 bromine atoms per molecule of diphenyl ether . The predominant congeners in commercial OctaBDE are those of heptabromodiphenyl ether and OctaBDE .


Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Octabromodiphenyl ether has an average mass of 801.376 Da and a Monoisotopic mass of 793.357178 Da . It is used in conjunction with antimony trioxide as a flame retardant in the housings of electrical and electronic equipment .

Scientific Research Applications

Synthesis and Standards for Analytical Studies

Octabromodiphenyl ether (octaBDE) is primarily synthesized for use as a standard in analytical, toxicological, and stability studies, as well as in research concerning physical-chemical properties. The synthesis process involves octabromination of mono- or diaminodiphenyl ethers followed by various chemical reactions. The synthesized octaBDEs, such as BDE-194, BDE-196, BDE-198, and others, serve as standards due to their widespread presence as pollutants in various environments (Teclechiel et al., 2007).

Occupational Exposure and Environmental Impact

Studies have been conducted on the exposure to PBDEs, including octaBDEs, in occupational settings. For instance, research on workers handling flame-retarded rubber revealed significant uptake of BDE-209 and indicated the potential for in vivo formation of lower BDEs in these individuals. This study provides insights into the occupational health risks associated with octaBDE exposure (Thuresson et al., 2005).

Environmental Degradation and Transformation

Research on the anaerobic degradation of BDE-209 (a related compound to octaBDE) underlines the environmental impact of these substances. The study demonstrated the reductive debromination of BDE-209 to form octa- and nonabromodiphenyl ether congeners, highlighting the environmental transformation processes of these compounds (Gerecke et al., 2005).

Bioaccumulation and Metabolic Processes

Investigations into the bioaccumulation and metabolic processing of decabromodiphenyl ether in organisms like rats have provided insights into the persistence and potential health impacts of these compounds. These studies have shown the accumulation of various BDEs, including octaBDEs, and their distribution throughout the body, underscoring the need for further research into the long-term effects of exposure (Huwe & Smith, 2007).

Source Identification and Environmental Monitoring

Monitoring the presence of octaBDEs in environmental samples like lake sediments has been a crucial aspect of understanding their environmental distribution. Studies have identified various octaBDE congeners in these environments, providing valuable data for assessing the extent of environmental contamination and the effectiveness of regulatory measures (Kohler et al., 2008).

Analytical Chemistry and Environmental Fate

OctaBDEs have been a focus in the field of analytical chemistry, particularly in identifying and quantifying their presence in technical mixtures. For example, research has isolated and characterized the major octabromo isomer in technical octabromo diphenyl ether mixtures. This is crucial for understanding the environmental fate of these compounds, as certain octaBDE congeners can lead to the formation of various lower brominated BDEs, which are of significant environmental concern (Gaul et al., 2005).

Metabolism in Aquatic Organisms

Research into the metabolism of BDE 209 in aquatic organisms like rainbow trout and common carp has revealed that these species can metabolize BDE 209 into octa- and nonaBDE congeners. This metabolism highlights the capacity of aquatic organisms to transform higher brominated diphenyl ethers into potentially more harmful lower brominated congeners, raising concerns about the ecological impacts of these substances (Stapleton et al., 2006).

Wastewater Management in Textile Industry

In the textile industry, decabromodiphenyl ether, closely related to octaBDE, has been studied for its presence in wastewater. Research focused on the best available techniques for reducing emissions of this compound in wastewater, emphasizing the importance of managing these pollutants in industrial processes (Derden & Huybrechts, 2013).

Regulatory Considerations and Environmental Health

The study of octaBDE in the context of international environmental regulations has been critical. For instance, research on whether specific octabromodiphenyl ether components should be listed in international conventions like the Stockholm Convention helps guide regulatory decisions and informs policy-making for managing these pollutants (Konstantinov et al., 2011).

Safety And Hazards

Octabromodiphenyl ether is classified as a reproductive toxin, Category 1B . It is not combustible . In case of fire in the surroundings, use appropriate extinguishing media . If inhaled, it is recommended to get fresh air and rest .

Future Directions

Since 2004, OctaBDE is no longer produced in the EU, USA, and the Pacific Rim . There is no information that indicates it is being produced in developing countries . The total EU market demand for Octabromodiphenyl ether was 450 tonnes/year in 1999, but higher amounts (up to 2,550 tonnes/year) have been estimated to be used in the EU in the recent past .

properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene
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InChI

InChI=1S/C12H2Br8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H
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InChI Key

ORYGKUIDIMIRNN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br
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Molecular Formula

C12H2Br8O
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DSSTOX Substance ID

DTXSID9047548
Record name 1,1'-Oxybis(2,3,4,5-tetrabromobenzene)
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Molecular Weight

801.4 g/mol
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Physical Description

Off-white solid; [HSDB], WHITE FLAKES OR POWDER.
Record name Octabromodiphenyl ethers
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Record name DIPHENYLETHER, OCTABROMO DERIVATIVE
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Solubility

All g/L at 25 °C: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20., In water, 0.005 mg/L (commercial product), Solubility in water: very poor
Record name Octabromodiphenyl ethers
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Density

2.76, Relative density (water = 1): 2.9
Record name Octabromodiphenyl ethers
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Vapor Pressure

1.275X10-9 mm Hg at 25 °C, negligible
Record name Octabromodiphenyl ethers
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Product Name

Octabromodiphenyl ether

Color/Form

Off-white powder (commercial)

CAS RN

85446-17-9, 32536-52-0
Record name 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether
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Record name Benzene, 1,1'-oxybis-, octabromo deriv.
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Record name 1,1'-Oxybis(2,3,4,5-tetrabromobenzene)
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Record name Diphenyl ether, octabromo derivative
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Record name 2,2',3,3',4,4',5,5'-OCTABROMODIPHENYL ETHER
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Record name Octabromodiphenyl ethers
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Melting Point

200 °C (range, 167-257 °C), 167-257 °C
Record name Octabromodiphenyl ethers
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Record name DIPHENYLETHER, OCTABROMO DERIVATIVE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,610
Citations
M Kohler, M Zennegg, C Bogdal… - Environmental …, 2008 - ACS Publications
… With the recent ban of pentabromodiphenyl ether (technical PentaBDE) and octabromodiphenyl ether (technical OctaBDE) mixtures in the European Union (EU) and in parts of the …
Number of citations: 130 pubs.acs.org
JK Huwe, H Hakk, M Lorentzsen - Organohalogen Compounds, 2002 - ars.usda.gov
… Rats were chronically exposed to low levels of a commercial octabromodiphenyl ether … Rats were dosed with low amounts of a commercial octabromodiphenyl ether mixture for 21 …
Number of citations: 11 www.ars.usda.gov
RCP Ether - 2010 - informea.org
1. This is the executive summary of a report on the implications of recycling articles containing commercial Pentabromodiphenyl ether and Octabromodiphenyl ether (POP-BDE). It has …
Number of citations: 5 www.informea.org
P Bendig, W Vetter - Environmental science & technology, 2010 - ACS Publications
… We irradiated technical octabromodiphenyl ether (DE-79) in a perdeuterated solvent to determine the photolytic transformation kinetics of native PBDE congeners. Each deuterium that …
Number of citations: 38 pubs.acs.org
D Teclechiel, A Christiansson… - … science & technology, 2007 - ACS Publications
… product of 4-amino-octabromodiphenyl ether (1.79 g). Next, … product of 4-amino-octabromodiphenyl ether (1.79 g, 2.20 … diazonium tetrafluoroborate-octabromodiphenyl ether (1.79 g…
Number of citations: 22 pubs.acs.org
E Bruchajzer, B Frydrych, JA Szymańska - International Journal of …, 2012 - Springer
Objectives Octabromodiphenyl ether (OctaBDE) is a flame retardant which has been withdrawn from common use due to its negative effect on the environment. The literature data …
Number of citations: 4 link.springer.com
AC Gerecke, PC Hartmann, NV Heeb… - … science & technology, 2005 - ACS Publications
… Interestingly, different octabromodiphenyl ether patterns were formed upon incubation of … ,5‘,6,6‘-octabromodiphenyl ether), the only octabromodiphenyl ether congener without bromine …
Number of citations: 473 pubs.acs.org
J Björklund, P Tollbäck… - Journal of mass …, 2003 - Wiley Online Library
… decabromodiphenyl ether (BDE-209) has increased in recent years, probably owing to coming regulations concerning technical mixtures of penta- and octabromodiphenyl ether in the …
S Hammann, J Conrad, W Vetter - Journal of Chromatography A, 2015 - Elsevier
… In this study, we fractionated 50 mg technical octabromodiphenyl ether (DE-79) and analyzed the fractions by gas chromatography with mass spectrometry (GC/MS) and proton nuclear …
Number of citations: 7 www.sciencedirect.com
E Bruchajzer, B Frydrych, A Kilanowicz… - International journal of …, 2014 - Springer
Objectives Octabromodiphenyl ether (OctaBDE) was used as a flame retardant applied mostly in the manufacture of plastics utilized in the electrical and electronic industries. Owing to …
Number of citations: 5 link.springer.com

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